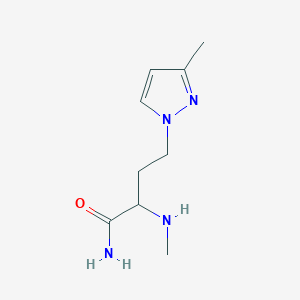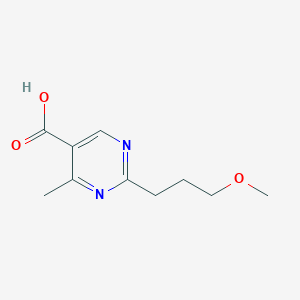
2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxypropyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with 3-methoxypropylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts such as Cu-Co/Al2O3 has been reported for similar compounds, which can be adapted for the synthesis of this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions
Major Products:
Oxidation: Formation of 2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxaldehyde.
Reduction: Formation of 2-(3-methoxypropyl)-4-methylpyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxypropyl group may enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
相似化合物的比较
2-(3-Methoxypropyl)-4-methylpyrimidine: Lacks the carboxylic acid group, which may reduce its solubility and reactivity.
4-Methylpyrimidine-5-carboxylic acid: Lacks the methoxypropyl group, which may affect its binding properties and biological activity.
2-(3-Methoxypropyl)-pyrimidine-5-carboxylic acid: Similar structure but without the methyl group, which can influence its steric and electronic properties
Uniqueness: 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the methoxypropyl and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups enhance its versatility as a synthetic intermediate and its potential as a bioactive molecule.
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-7-8(10(13)14)6-11-9(12-7)4-3-5-15-2/h6H,3-5H2,1-2H3,(H,13,14) |
InChI 键 |
QUUMMVPXEKANMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C(=O)O)CCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


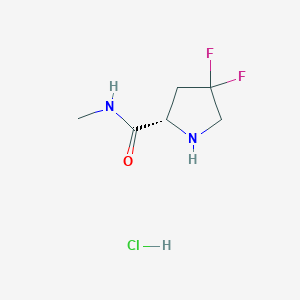
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)

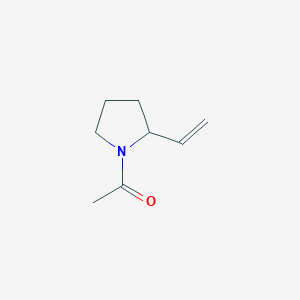
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)

![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)
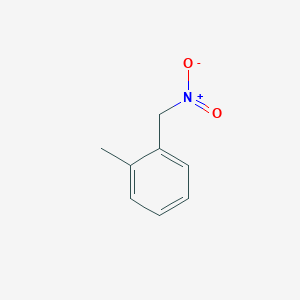



![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
